

Levitide (LEVI-04): A Novel Approach to Osteoarthritis Pain Management

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Compound of Interest

Compound Name: *Levitide*

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A comparison of the bioactivity and clinical efficacy of **Levitide** against placebo for the treatment of moderate to severe knee osteoarthritis.

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the bioactivity data for **Levitide** (LEVI-04), a first-in-class neurotrophin-3 (NT-3) inhibitor. The data presented is based on the positive results from a recent Phase II clinical trial, positioning **Levitide** as a promising novel therapeutic for osteoarthritis pain.

Comparative Bioactivity Data

The following table summarizes the key efficacy data from the Phase II clinical trial of **Levitide** (NCT05618782) in patients with moderate to severe knee osteoarthritis. The primary endpoint was the change from baseline in the Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC) pain subscale score at week 17.

Treatment Group	Mean Change from Baseline in WOMAC Pain Score (at Week 17)	Percentage of Patients with $\geq 50\%$ Pain Reduction	Percentage of Patients with $\geq 75\%$ Pain Reduction	Statistical Significance vs. Placebo (p-value)
Placebo	-2.28	Not Reported	Not Reported	N/A
Levitide (0.3 mg/kg)	-2.79	>50%	>25%	<0.05
Levitide (1.0 mg/kg)	-2.89	>50%	>25%	<0.05
Levitide (2.0 mg/kg)	-3.08	>50%	>25%	<0.05

Data sourced from the abstract "LEVI-04, a Novel neurotrophin-3 Inhibitor, Substantially Improves Pain and Function Without Deleterious Effects on Joint Structure in People with Knee Osteoarthritis: A Randomized Controlled Phase II Trial" presented at the ACR Convergence 2024.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Experimental Protocols

The data presented above was obtained from a robustly designed Phase II clinical trial. The key aspects of the experimental protocol are outlined below.

Study Design: A multicenter, prospective, randomized, double-blind, placebo-controlled Phase II study.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

Participant Population: The trial enrolled over 510 participants with moderate to severe pain and disability due to osteoarthritis of the knee.[\[4\]](#)[\[5\]](#) Key inclusion criteria included a target knee score of ≥ 20 out of 50 on the WOMAC pain subscale and a mean average daily pain Numeric Rating Scale (NRS) score between 4.0 and 9.0.[\[3\]](#)

Intervention: Participants were randomized to receive five intravenous infusions, administered four weeks apart, of either placebo or **Levitide** at doses of 0.3 mg/kg, 1.0 mg/kg, or 2.0 mg/kg.[\[3\]](#)[\[7\]](#)

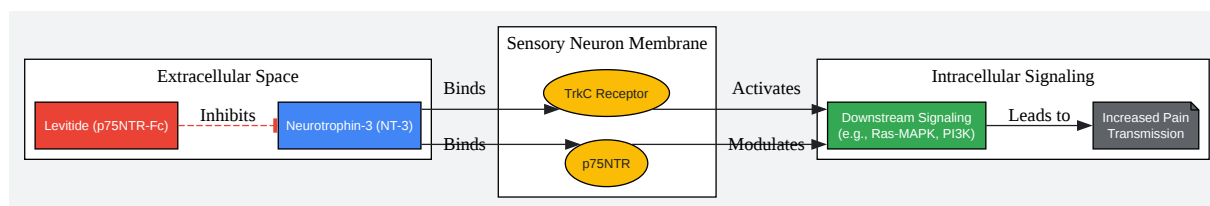
Outcome Measures:

- **Primary Endpoint:** The primary efficacy endpoint was the change in the WOMAC pain subscale score from baseline to week 17.[3][4][5]
- **Secondary Endpoints:** Secondary endpoints included changes in WOMAC subscales for physical function and joint stiffness, as well as Patient Global Assessment (PGA) and daily pain scores.[4][5]

Safety Monitoring: Standard safety monitoring was conducted throughout the trial, including assessments for treatment-emergent adverse events. A key safety outcome was the incidence of rapidly progressive osteoarthritis (RPOA), which was found to be comparable between the **Levitide** and placebo groups.[3][5]

Mechanism of Action and Signaling Pathway

Levitide is a proprietary p75 neurotrophin receptor fusion protein (p75NTR-Fc).[8] Its primary mechanism of action is the inhibition of neurotrophin-3 (NT-3).[4][8] In chronic pain states like osteoarthritis, there is an excess of neurotrophins. **Levitide** acts by supplementing the endogenous p75NTR, effectively scavenging excess neurotrophins, with a high affinity for NT-3.[6][8] This modulation of the neurotrophin pathway leads to a reduction in pain signaling. The neurotrophin NT-3 primarily signals through its high-affinity receptor, TrkC, and the low-affinity p75 neurotrophin receptor (p75NTR).[9][10] Activation of these receptors on sensory neurons is implicated in the transmission of pain signals. By inhibiting NT-3, **Levitide** is thought to dampen this signaling cascade.



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Levitide's inhibition of the NT-3 signaling pathway.

Comparison with Alternatives

The current standard of care for knee osteoarthritis pain includes a range of pharmacological and non-pharmacological interventions.

Pharmacological Alternatives:

- **Nonsteroidal Anti-Inflammatory Drugs (NSAIDs):** Both oral and topical NSAIDs are commonly used to manage pain and inflammation. However, long-term use of oral NSAIDs can be associated with gastrointestinal and cardiovascular side effects.
- **COX-2 Inhibitors:** These are a subclass of NSAIDs with a potentially better gastrointestinal safety profile.
- **Intra-articular Corticosteroid Injections:** These can provide short-term pain relief but are not recommended for frequent use.

Non-Pharmacological Alternatives:

- **Physical Therapy and Exercise:** Strengthening and range-of-motion exercises are crucial for improving joint function and reducing pain.
- **Weight Management:** For overweight individuals, weight loss can significantly reduce the load on the knee joint and alleviate symptoms.

Levitide's clinical trial results suggest a significant and clinically meaningful reduction in pain, with an effect size that is reported to be comparable to or better than that of oral NSAIDs. A key differentiating factor is **Levitide's** novel mechanism of action, which targets the neurotrophin pathway, offering a potential new therapeutic option for patients who have an inadequate response or contraindications to existing therapies. Furthermore, the Phase II trial data indicate a favorable safety profile, with no evidence of the rapidly progressive osteoarthritis that has been a concern with other investigational pain therapies targeting the nerve growth factor pathway.^{[3][5]}

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